Orthogonal Protection: Boc vs. Fmoc in SPPS
Boc-L-Lys(N3)-OH employs an acid-labile Boc group (removed with 20-50% TFA), whereas the comparator Fmoc-L-Lys(N3)-OH employs a base-labile Fmoc group (removed with 20% piperidine). This difference dictates compatibility with distinct SPPS strategies: Boc chemistry is preferred for acid-sensitive peptides and long sequences, while Fmoc chemistry is standard for base-sensitive peptides [1]. The azide moiety in Boc-L-Lys(N3)-OH remains stable under both TFA and piperidine conditions, a critical property not universally shared by all azido derivatives .
| Evidence Dimension | Protecting group lability and SPPS compatibility |
|---|---|
| Target Compound Data | Boc group (acid-labile, cleaved with 20-50% TFA); Azide stable in TFA and piperidine |
| Comparator Or Baseline | Fmoc-L-Lys(N3)-OH: Fmoc group (base-labile, cleaved with 20% piperidine); Azide stable in piperidine and TFA |
| Quantified Difference | Orthogonal protection schemes dictate use in Boc-based vs. Fmoc-based SPPS; azide stability confirmed in both. |
| Conditions | Solid-phase peptide synthesis (SPPS) with standard TFA or piperidine deprotection |
Why This Matters
Users must select the derivative compatible with their established SPPS protocol; using the wrong protecting group leads to synthesis failure.
- [1] Boc versus Fmoc for Solid Phase Peptide Synthesis. Iris Biotech. 2024. Boc/Bzl protection is best for long or difficult sequences and base sensitive peptides while Fmoc/tBu protection is best for acid sensitive peptides and peptides with sidechain modifications. View Source
